2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide
Overview
Description
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a tert-butyl group, and a phenylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide typically involves the reaction of 4-tert-butylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-tert-butylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloro and tert-butyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methylphenylmethyl)-acetamide
- 2-Chloro-N-(4-ethylphenylmethyl)-acetamide
- 2-Chloro-N-(4-isopropylphenylmethyl)-acetamide
Uniqueness
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide is unique due to the presence of the tert-butyl group, which can enhance its steric hindrance and influence its reactivity and binding properties. This makes it distinct from other similar compounds with different alkyl substituents.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-chloroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)11-6-4-10(5-7-11)9-15-12(16)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZIJUKUNFSOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.